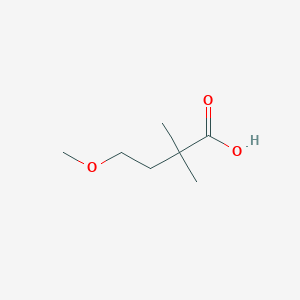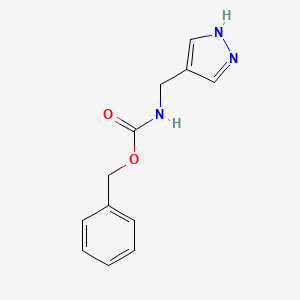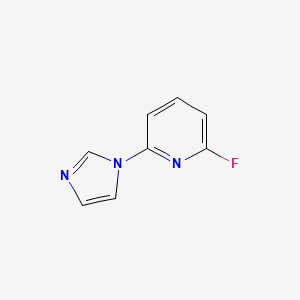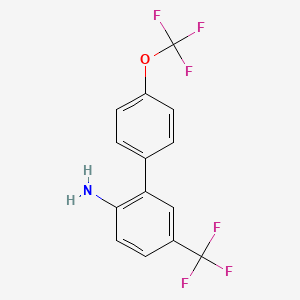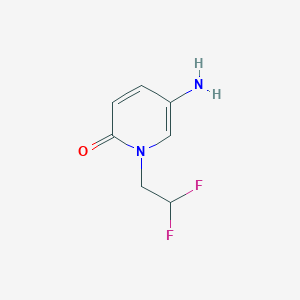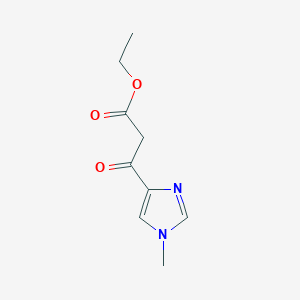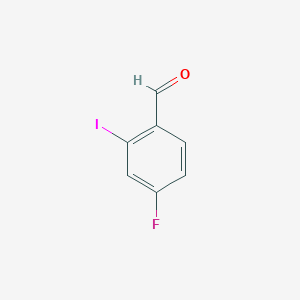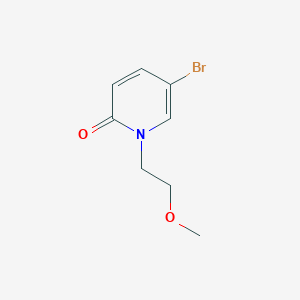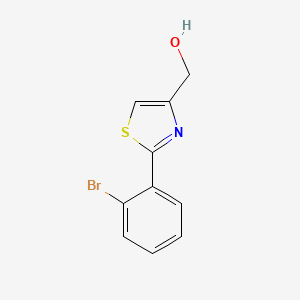![molecular formula C11H17BO4 B1443437 [3-(2-Propoxyethoxy)phenyl]boronic acid CAS No. 279262-49-6](/img/structure/B1443437.png)
[3-(2-Propoxyethoxy)phenyl]boronic acid
説明
“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a boronic acid derivative with a molecular weight of 224.06 . It is a powder form substance . The IUPAC name for this compound is 3-(2-propoxyethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “[3-(2-Propoxyethoxy)phenyl]boronic acid” is 1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases . They are also used in Suzuki–Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a powder form substance . The storage temperature for this compound is 4 degrees Celsius .
科学的研究の応用
- Field : Materials Science
- Application : Boronic acid-containing hydrogels are important intelligent materials. They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- Methods : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films, have been studied .
- Results : These materials have found important applications in many areas, especially in biomedical areas. They have been used in the design of various glucose sensors and self-regulated insulin delivery devices .
- Field : Biomedical Applications
- Application : Phenylboronic acid-functionalized chitosan conjugates have potential applications in tumor targeting and glucose sensing .
- Methods : The methods involve the functionalization of chitosan, a natural polymer, with phenylboronic acid to create a conjugate that can bind to specific targets .
- Results : While the specific results are not mentioned in the source, the potential applications suggest that these conjugates could be used for targeted drug delivery or glucose sensing .
Boronic Acid-Containing Hydrogels
Phenylboronic Acid-Functionalized Chitosan Conjugates
- Field : Organic Chemistry
- Application : Boronic acids are frequently used in organic synthesis. They can form boronate esters with diols, which can be used in various coupling reactions .
- Methods : The methods involve the reaction of boronic acids with diols to form boronate esters, which can then be used in coupling reactions .
- Results : The results of these reactions can be used to synthesize a wide range of organic compounds .
- Field : Analytical Chemistry
- Application : Boronic acids can be used in sensing applications, particularly for the detection of diols, such as glucose .
- Methods : The methods involve the use of boronic acids in sensors, where they can bind to diols and cause a detectable change .
- Results : These sensors can be used for the detection of diols in various samples .
Boronic Acid in Organic Synthesis
Boronic Acid in Sensing Applications
Safety And Hazards
The safety information for “[3-(2-Propoxyethoxy)phenyl]boronic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and not to eat, drink or smoke when using this product .
将来の方向性
Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the future directions for “[3-(2-Propoxyethoxy)phenyl]boronic acid” could involve further exploration in these areas.
特性
IUPAC Name |
[3-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULMRRBOHEBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Propoxyethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




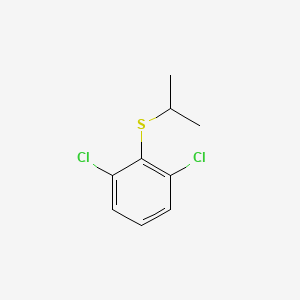

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)
